molecular formula C13H16OSSi B14295851 Silane, dimethylphenyl(3-thienylmethoxy)- CAS No. 117657-61-1

Silane, dimethylphenyl(3-thienylmethoxy)-

Cat. No.: B14295851
CAS No.: 117657-61-1
M. Wt: 248.42 g/mol
InChI Key: XTLNDKQHEANWMQ-UHFFFAOYSA-N
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Description

Silane, dimethylphenyl(3-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a dimethylphenyl group and a 3-thienylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethylphenyl(3-thienylmethoxy)- typically involves the reaction of dimethylphenylsilane with 3-thienylmethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethylphenyl(3-thienylmethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The compound can participate in substitution reactions where the thienylmethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silane compounds depending on the reagents used.

Scientific Research Applications

Silane, dimethylphenyl(3-thienylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials such as coatings and adhesives due to its unique bonding properties.

Mechanism of Action

The mechanism of action of Silane, dimethylphenyl(3-thienylmethoxy)- involves its ability to form stable bonds with other molecules through its silicon atom. This bonding capability allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the thienylmethoxy group.

    Trimethylsilyl derivatives: Commonly used in organic synthesis but have different functional groups.

    Phenylsilanes: A broader category that includes various phenyl-substituted silanes.

Uniqueness

Silane, dimethylphenyl(3-thienylmethoxy)- is unique due to the presence of the 3-thienylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with other molecules are required.

Properties

CAS No.

117657-61-1

Molecular Formula

C13H16OSSi

Molecular Weight

248.42 g/mol

IUPAC Name

dimethyl-phenyl-(thiophen-3-ylmethoxy)silane

InChI

InChI=1S/C13H16OSSi/c1-16(2,13-6-4-3-5-7-13)14-10-12-8-9-15-11-12/h3-9,11H,10H2,1-2H3

InChI Key

XTLNDKQHEANWMQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OCC2=CSC=C2

Origin of Product

United States

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